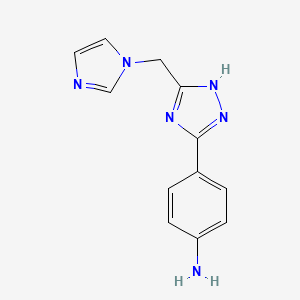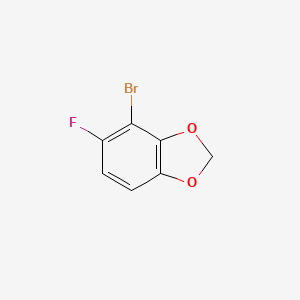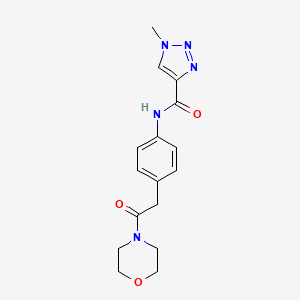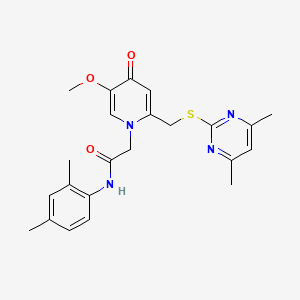
((4-クロロ-3-(トリフルオロメチル)フェニル)スルホニル)フェニルアラニン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is a compound that features a sulfonyl group attached to a phenylalanine backbone This compound is notable for its unique chemical structure, which includes a trifluoromethyl group and a chloro substituent on the phenyl ring
科学的研究の応用
Chemistry
In chemistry, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. The sulfonyl group can act as a reactive site for covalent bonding with biological molecules.
Medicine
In medicine, ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with enhanced efficacy and selectivity.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
Target of Action
Similar compounds have been shown to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor . This interaction could potentially lead to changes in pain perception.
Biochemical Pathways
The related compound’s interaction with the cgrp receptor suggests that it may influence pain signaling pathways .
Result of Action
Related compounds have been shown to have analgesic effects, suggesting that this compound may also have potential applications in pain management .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine typically involves the reaction of 4-chloro-3-(trifluoromethyl)phenylsulfonyl chloride with phenylalanine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
類似化合物との比較
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-3-(trifluoromethyl)phenylsulfonyl chloride
- 4-Chloro-3-(trifluoromethyl)phenylsulfonamide
Uniqueness
((4-Chloro-3-(trifluoromethyl)phenyl)sulfonyl)phenylalanine is unique due to its combination of a sulfonyl group with a phenylalanine backbone. This structure imparts distinct chemical properties, such as increased stability and reactivity, which are not commonly found in other similar compounds. The presence of both chloro and trifluoromethyl groups further enhances its versatility in various applications.
特性
IUPAC Name |
2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO4S/c17-13-7-6-11(9-12(13)16(18,19)20)26(24,25)21-14(15(22)23)8-10-4-2-1-3-5-10/h1-7,9,14,21H,8H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMLDKPFAYXUSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-acetyl-2-[2-(4-methylbenzenesulfonamido)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2402025.png)
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2402027.png)

![N-(3-chlorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2402030.png)

![N-cyclopentyl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2402033.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2402034.png)

![[3-(Benzyloxy)-1-(hydroxymethyl)cyclobutyl]methanol](/img/structure/B2402037.png)

![5-ethoxy-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2402045.png)
![N-alpha-t-Butyloxycarbonyl-N-epsilon-[1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl]-D-lysine](/img/structure/B2402046.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-chloro-1H-indol-2-yl)methanone](/img/structure/B2402047.png)
